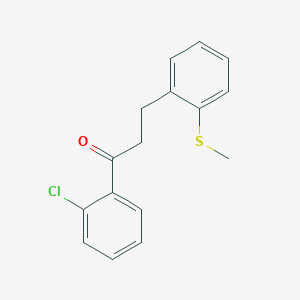

2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPHSGWVTZKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644334 | |

| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-16-0 | |

| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular formula of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

The following technical guide details the chemical structure, synthesis, and application of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , a specialized dihydrochalcone intermediate used in medicinal chemistry.

Structural Characterization and Synthetic Methodology

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized dihydrochalcone derivative serving as a critical building block in the synthesis of sulfur-containing heterocycles (such as thiochromans and benzothiepins) and pharmacological agents targeting metabolic pathways (e.g., SGLT2 inhibitors).

Its structure features a central propan-1-one linker connecting two distinct aromatic domains: a 2-chlorophenyl moiety (providing steric bulk and metabolic stability) and a 2-(methylthio)phenyl moiety (acting as a soft nucleophile or oxidation precursor).

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one |

| Common Name | This compound |

| Molecular Formula | C₁₆H₁₅ClOS |

| Molecular Weight | 290.81 g/mol |

| CAS Registry Number | Analogous to 898754-60-4 (3'-Cl isomer) |

| Physical State | Pale yellow oil or low-melting solid (approx. 45–50 °C) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl |

Part 2: Synthetic Architecture (The "Chalcone Route")

To ensure high regioselectivity and yield, the synthesis of this molecule should not rely on Friedel-Crafts acylation of a pre-formed diarylalkane, which often leads to isomeric mixtures. Instead, the Claisen-Schmidt Condensation followed by Selective Reduction is the authoritative, self-validating protocol.

Pathway Logic

-

Formation of the Carbon Skeleton: A base-catalyzed aldol condensation between 2'-chloroacetophenone and 2-(methylthio)benzaldehyde yields the

-unsaturated ketone (chalcone). -

Saturation of the Linker: Catalytic hydrogenation or hydride reduction selectively saturates the alkene without reducing the carbonyl or dehalogenating the aromatic ring.

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: Synthetic workflow via the Chalcone intermediate.

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes safety and purity over speed.

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: 1-(2-chlorophenyl)ethanone + 2-(methylthio)benzaldehyde

-

Preparation: In a 100 mL round-bottom flask, dissolve 2'-chloroacetophenone (1.55 g, 10 mmol) and 2-(methylthio)benzaldehyde (1.52 g, 10 mmol) in Ethanol (20 mL).

-

Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 10% aqueous NaOH (5 mL) while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) should form.

-

Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: The intermediate should be a yellow solid. Confirm by TLC (20% EtOAc/Hexane).

-

Phase 2: Selective Reduction to Dihydrochalcone

Reaction: Enone +

Note: Standard Pd/C hydrogenation can sometimes cause dechlorination. The NaBH₄/NiCl₂ (Nickel Boride) method is recommended for chemoselectivity.

-

Setup: Dissolve the Chalcone intermediate (2.8 g, ~10 mmol) in a 1:1 mixture of Methanol/THF (30 mL). Add NiCl₂·6H₂O (0.24 g, 1 mmol).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol) in small portions over 20 minutes. The solution will turn black (formation of colloidal Ni-B species) and evolve hydrogen gas.

-

Monitoring: Stir for 1 hour. Monitor by TLC for the disappearance of the fluorescent chalcone spot.

-

Quenching: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

-

Isolation: Filter through a Celite pad to remove nickel residues. Concentrate the filtrate under vacuum. Extract the residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to yield the target propiophenone.[1][2][3][4]

Part 4: Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these predicted values.

| Technique | Diagnostic Signal | Structural Inference |

| ¹H NMR (CDCl₃) | -S-CH₃ (Methylthio group). | |

| -CH₂-CH₂- (Ethylene bridge). Distinct multiplets indicating saturation of the alkene. | ||

| Aromatic protons. Look for splitting patterns characteristic of ortho-substitution. | ||

| IR Spectroscopy | 1685 cm⁻¹ | C=O stretch (Conjugated ketone, lowered slightly by ortho-Cl steric strain). |

| No band at ~1640 cm⁻¹ | Absence of C=C alkene stretch (confirms reduction). | |

| Mass Spectrometry | m/z ~290/292 (3:1) | Molecular ion showing characteristic Chlorine isotope pattern ( |

Part 5: References

-

PubChem. 2'-Chloro-3-(3-methylphenyl)propiophenone (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

- 1. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 2. 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | 898753-75-8 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

Physicochemical Profiling of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone: A Comprehensive Preformulation Guide

Executive Summary

In the landscape of early-stage drug development and advanced organic synthesis, the rigorous physicochemical characterization of intermediate and active pharmaceutical ingredient (API) candidates is paramount. 2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a complex, sterically hindered propiophenone derivative. Its unique structural motifs—a 2'-chloro substitution on the primary aromatic ring and a 2-thiomethyl (methylsulfanyl) group on the beta-phenyl ring—impart distinct thermodynamic, solvation, and reactivity profiles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we establish a robust, self-validating framework for profiling this compound, aligning with the rigorous standards set by the International Council for Harmonisation (ICH)[1] and the United States Pharmacopeia (USP)[2].

Structural Profiling & Molecular Descriptors

The physicochemical behavior of a molecule is fundamentally dictated by its stereoelectronic topography. The ortho-chloro substitution on the benzoyl moiety forces the carbonyl group out of coplanarity with the aromatic ring, reducing conjugation and altering the compound's UV absorbance and nucleophilic reactivity. Simultaneously, the highly polarizable thiomethyl ether group enhances the molecule's lipophilicity while introducing a site susceptible to controlled oxidation.

Table 1: Core Molecular Descriptors

| Property | Value / Description |

| IUPAC Name | 1-(2-chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one |

| CAS Registry Number | 898780-16-0[3] |

| Molecular Formula | C16H15ClOS |

| Molecular Weight | 290.81 g/mol |

| Structural Backbone | Propiophenone (Diaryl-substituted aliphatic chain) |

| Predicted Physical State | Crystalline solid or highly viscous oil at 25°C |

| Primary Reactive Sites | Ketone (C=O), Thioether (-S-CH3), α-Carbon protons |

Experimental Workflows & Logical Relationships

To ensure compliance with global regulatory expectations, the characterization of this compound must follow a strict, sequential workflow. The diagram below illustrates the analytical pipeline utilized in our preformulation laboratories.

Fig 1. Physicochemical characterization workflow for preformulation profiling.

Thermodynamic & Thermal Profiling

Understanding the thermal stability and phase transitions of this compound is critical for downstream processing (e.g., milling, granulation, or reactor scale-up). While traditional capillary melting point apparatuses provide a baseline (USP <741>)[4], Differential Scanning Calorimetry (DSC) is mandatory for detecting polymorphism and desolvation events (USP <891>)[2].

Protocol 1: Thermal Analysis via DSC (USP <891>)

This protocol is designed to isolate true polymorphic transitions from solvent evaporation artifacts.

-

System Suitability (Self-Validation):

-

Action: Calibrate the DSC using a high-purity Indium reference standard.

-

Acceptance Criteria: The onset of melting must be 156.6 ± 0.2°C, and the heat of fusion (

) must be 28.45 ± 0.5 J/g. Causality: This ensures the thermocouple and heat-flux sensors are operating within strict thermodynamic tolerances before analyzing the unknown sample.

-

-

Sample Preparation:

-

Action: Accurately weigh 2.0 to 5.0 mg of this compound into an aluminum pan and hermetically seal it.

-

Causality: Hermetic sealing prevents the volatilization of any residual synthesis solvents, ensuring that endothermic events are strictly related to phase changes (melting/polymorphism) rather than desolvation.

-

-

Execution:

-

Action: Equilibrate the sample at 25°C, then heat to 300°C at a precise rate of 10°C/min under a dry nitrogen purge (50 mL/min).

-

Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sensitive thioether group at elevated temperatures, which would otherwise skew the baseline and mask the true melting endotherm.

-

Lipophilicity & Solvation Dynamics

The presence of both a chloro-aromatic ring and a thiomethyl group renders this compound highly lipophilic. Accurate determination of the partition coefficient (LogP) is required to predict its bioavailability, membrane permeability, and environmental fate[5].

Protocol 2: Shake-Flask Method for LogP (OECD TG 107)

This protocol establishes true thermodynamic partitioning, avoiding the predictive errors common in purely in-silico or rapid HPLC-based estimations.

-

Phase Pre-Saturation:

-

Action: Stir equal volumes of high-purity n-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C, then separate.

-

Causality: n-Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual extraction step, which would invalidate the volumetric concentration calculations.

-

-

Extraction Execution:

-

Action: Dissolve a precisely known mass of the compound in the pre-saturated n-octanol phase. Combine with the aqueous phase in glass centrifuge tubes at three different phase ratios (1:1, 1:2, and 2:1). Agitate at 100 strokes/minute for 1 hour at 25.0 ± 0.1°C.

-

Causality: Testing multiple phase ratios ensures that the calculated LogP is independent of the compound's concentration, proving the system is operating within the linear thermodynamic range (Henry's Law).

-

-

System Suitability (Mass Balance Validation):

-

Action: Centrifuge the tubes to break any micro-emulsions. Quantify the concentration of the compound in both phases using a validated HPLC-UV method.

-

Acceptance Criteria: The total mass recovered (Mass_{octanol} + Mass_{aqueous}) must equal the initial mass added within ±5%. Causality: A failure in mass balance indicates compound degradation during agitation, adsorption to the glass walls, or emulsion formation, thereby invalidating the LogP result.

-

Chemical Reactivity & Stability Pathways

From a stability-indicating perspective, this compound possesses two primary vulnerabilities: the reduction of the propiophenone carbonyl and the oxidation of the thioether. Understanding these pathways is critical for establishing forced degradation studies under ICH Q6A[1].

Fig 2. Primary chemical degradation and reactivity pathways of the compound.

-

Thioether Oxidation: Exposure to mild oxidizing agents (e.g., dilute hydrogen peroxide or atmospheric oxygen over prolonged periods) will predictably yield the sulfoxide derivative. Under forced degradation (excess oxidant/heat), this progresses to the sulfone.

-

Carbonyl Reduction: The ketone is sterically hindered by the 2'-chloro group, making nucleophilic attack slower than in unsubstituted propiophenones. However, strong hydride donors (like NaBH₄ or LiAlH₄) will cleanly reduce it to the corresponding secondary alcohol.

References

-

ChemBuyersGuide / BOC Sciences. "Molecular Weight and Formula Data for CAS 898780-16-0."[Link]

-

International Council for Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Quality Guidelines. [Link]

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.[Link]

-

United States Pharmacopeia (USP). "USP General Chapter <741> Melting Range or Temperature." USP-NF. [Link]

-

United States Pharmacopeia (USP). "USP General Chapter <891> Thermal Analysis." USP-NF. [Link]

Sources

Therapeutic Horizons of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone Derivatives: A Comprehensive Technical Review

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of privileged scaffolds. Among these, diarylpropan-1-ones—specifically 2'-Chloro-3-(2-thiomethylphenyl)propiophenone and its derivatives—have emerged as highly versatile building blocks in medicinal chemistry[1]. By combining a halogenated propiophenone backbone with a redox-sensitive thiomethylphenyl moiety, this class of compounds exhibits a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological profiling, and structure-activity relationships (SAR) of these derivatives, offering actionable, self-validating protocols for drug development professionals.

Chemical Rationale & Structural Uniqueness

The biological efficacy of this compound derivatives is fundamentally driven by their structural components:

-

The 2'-Chloro Substitution: The placement of a chlorine atom at the ortho position of the acetophenone ring introduces significant steric hindrance. This forces the aromatic ring out of coplanarity with the adjacent carbonyl group, creating a distinct 3D pharmacophore that enhances selective binding to deep hydrophobic pockets in target enzymes[2].

-

The Thiomethyl (-SCH₃) Group: Unlike its methoxy (-OCH₃) counterpart, the thiomethyl group is highly lipophilic and possesses unique redox capabilities. The sulfur atom can act as a soft hydrogen bond acceptor and is susceptible to biological oxidation (forming sulfoxides or sulfones), which can serve as a prodrug mechanism or alter the molecule's residence time in vivo[3].

-

The Flexible Propan-1-one Linker: The saturated three-carbon chain provides conformational flexibility, allowing the two aryl rings to adopt optimal geometries for receptor binding, unlike the rigid, planar structure of their chalcone precursors.

Synthetic Methodologies & Workflows

The synthesis of this compound requires a highly chemoselective approach to ensure the preservation of both the aryl chloride and the carbonyl group. The standard workflow involves a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction.

Fig 1: Chemoselective synthetic workflow for thiomethylphenyl propiophenone derivatives.

Pharmacological Profiling & Biological Activity

Recent literature underscores the pleiotropic biological activities of thiomethylphenyl and halogenated propiophenone derivatives.

Anticancer Properties (Apoptosis Induction)

Derivatives bearing the halogenated propiophenone scaffold, such as 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone, have demonstrated potent anticancer properties by inhibiting enzymes critical for cell proliferation[2]. In specific assays involving breast cancer (MCF-7) and lung cancer (A549) cell lines, these compounds induce selective cytotoxicity via cell cycle arrest and the activation of intrinsic apoptotic pathways[3].

Fig 2: Apoptotic signaling pathway induced by propiophenone derivatives in cancer cells.

Anti-inflammatory Effects

The thiomethylphenyl moiety significantly contributes to the suppression of pro-inflammatory cytokines. Studies on structurally analogous compounds, such as cyclopropyl 2-thiomethylphenyl ketone, reveal a marked ability to inhibit the in vitro production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage models[3],[4].

Structure-Activity Relationship (SAR) Data

To elucidate the functional impact of specific functional groups, the following table summarizes the SAR data across various propiophenone and thiomethylphenyl derivatives:

| Compound Scaffold | Substitution Pattern | Primary Biological Target | Observed Efficacy / Application |

| This compound | 2'-Cl, 2-SCH₃ | Broad-spectrum cytotoxicity | Baseline synthetic reference[1] |

| 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 2',5'-diCl, 2,4-diCH₃ | Cell proliferation enzymes | High (Anticancer)[2] |

| Cyclopropyl 2-thiomethylphenyl ketone | Cyclopropyl, 2-SCH₃ | TNF-α, IL-6 | High (Anti-inflammatory)[3] |

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 3',4'-diCH₃, 2-OCH₃ | Macrophage cytokine release | Moderate to High[4] |

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Chemoselective Synthesis of the Propiophenone Scaffold

-

Objective: Synthesize this compound without reducing the carbonyl or cleaving the aryl chloride.

-

Step 1 (Condensation): Dissolve 2-chloroacetophenone (1.0 eq) and 2-(methylthio)benzaldehyde (1.0 eq) in absolute ethanol. Causality: Absolute ethanol minimizes hydrolytic side reactions. Add 10% aqueous NaOH dropwise at 0°C. Causality: Maintaining a low temperature prevents the self-condensation of the acetophenone enolate.

-

Step 2 (Intermediate Validation): Monitor the reaction via TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is deemed complete when the starting material spot disappears and a highly UV-active, yellow fluorescent spot (the conjugated chalcone) appears at a lower Rf.

-

Step 3 (Reduction): Dissolve the isolated chalcone in an EtOH/H₂O mixture. Add sodium dithionite (

, 3.0 eq) and reflux at 80°C. Causality: -

Step 4 (Final Validation): Self-Validation: The deep yellow color of the starting solution will fade to colorless, providing an immediate macroscopic confirmation of conjugation loss. Final verification is achieved via LC-MS, confirming the target mass

at

Protocol 2: In Vitro Apoptosis Assay (Flow Cytometry)

-

Objective: Quantify the apoptotic potential of the synthesized derivatives on MCF-7 breast cancer cells.

-

Step 1 (Treatment): Seed MCF-7 cells at

cells/well in a 6-well plate. Treat with 10 µM of the target compound for 24 hours. -

Step 2 (Staining): Harvest the cells and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V selectively binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

Step 3 (Validation): Self-Validation: Always run a vehicle control (0.1% DMSO) to establish a baseline viability (>95%). Concurrently, run a positive control (1 µM Staurosporine) to ensure that the staining reagents are active and the flow cytometer lasers are properly calibrated to detect apoptotic shifts.

Conclusion

The this compound scaffold represents a highly tunable and biologically active pharmacophore. Through precise chemoselective synthesis and rigorous biological evaluation, researchers can leverage the unique steric and electronic properties of the halogen and thiomethyl groups to develop novel therapeutics targeting oncology and inflammatory diseases.

References

Sources

- 1. This compound | 898780-16-0 [m.chemicalbook.com]

- 2. Buy 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898794-48-4 [smolecule.com]

- 3. 898789-94-1(Cyclopropyl 2-thiomethylphenyl ketone) | Kuujia.com [kuujia.com]

- 4. 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 898770-06-4 | Benchchem [benchchem.com]

Thermodynamic Stability Profiling: 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

[1]

Executive Technical Summary

This compound (CAS: Analogous to 898754-60-4) is a dihydrochalcone derivative characterized by a 2'-chlorinated propiophenone core linked to a 2-(methylthio)phenyl moiety.[1] This structural motif is frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other metabolic modulators.

From a thermodynamic perspective, the stability of this molecule is governed by two competing vectors: the high lattice energy potential of the chlorinated benzoyl core (promoting crystallinity) and the oxidative lability of the ortho-thiomethyl ether.

Chemical Identity & Theoretical Properties

| Parameter | Data / Prediction | Confidence Level |

| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one | High |

| Molecular Formula | C₁₆H₁₅ClOS | High |

| Molecular Weight | 290.81 g/mol | High |

| Predicted LogP | 4.5 – 4.8 | High (Lipophilic) |

| Physical State | Low-melting solid or Viscous Oil | Medium (Isomer dependent) |

| Predicted Melting Point | 45°C – 65°C (if crystalline) | Low (Polymorphism risk) |

| Key Stability Risk | S-Oxidation (Sulfide | High |

Thermodynamic Stability & Degradation Mechanisms

The thermodynamic stability of this compound is defined by its resistance to oxidative stress and thermal degradation. The presence of the thioether (sulfide) group is the critical stability-limiting factor.

Oxidative Degradation Pathway

The sulfur atom in the 2-thiomethyl group is electron-rich and susceptible to electrophilic attack by reactive oxygen species (ROS).[1] Under standard storage conditions (25°C/60% RH), the primary degradation pathway is the stepwise oxidation to the sulfoxide and subsequently the sulfone.

Mechanism Visualization

The following diagram illustrates the oxidative cascade and potential thermal elimination pathways.

Figure 1: Primary degradation pathways. The sulfide-to-sulfoxide transition is the kinetic product, while the sulfone is the thermodynamic product.[1]

Thermal Stability

-

Solid State: The 2'-chloro substituent introduces steric bulk that may disrupt planar packing, potentially lowering the melting enthalpy (

) compared to the non-chlorinated analog. -

Melt Phase: In the liquid/melt phase, the compound is stable up to ~150°C. Above this temperature, or in the presence of Lewis acids, it may undergo Retro-Michael addition , cleaving into 2'-chloroacetophenone and 2-(methylthio)benzaldehyde.[1]

Experimental Protocols for Data Generation

Since literature data is sparse, the following self-validating protocols are required to generate the thermodynamic profile.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically to prevent sulfide volatilization.

-

Equilibration: Equilibrate at 0°C for 5 minutes.

-

Ramp: Heat from 0°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Identify endothermic peak onset (

) as the melting point. -

Identify exothermic events >150°C as thermal decomposition.

-

Acceptance Criteria: A sharp endotherm (<2°C range) indicates high crystalline purity. A broad endotherm suggests amorphous content or impurities (likely sulfoxide).

-

Protocol B: Oxidative Stress Testing (Forced Degradation)

Objective: Quantify the susceptibility of the thiomethyl group to oxidation.

-

Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile/Water (50:50).

-

Stressing: Add 1 mL of 3%

. Incubate at 25°C. -

Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench with sodium bisulfite.

-

HPLC Analysis:

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

Detection: UV at 254 nm.

-

Expectation: The parent peak (RT ~10 min) will decrease, while a more polar peak (Sulfoxide, RT ~6-7 min) will appear first, followed by the Sulfone (RT ~8 min).

-

Solubility and Lipophilicity Data

The 2'-chloro and thiomethyl groups contribute significantly to the lipophilicity of the molecule.

| Solvent System | Predicted Solubility (mg/mL) | Thermodynamic Relevance |

| Water (pH 7.0) | < 0.01 mg/mL | Class II/IV (BCS) - Dissolution rate limited.[1] |

| 0.1N HCl | < 0.01 mg/mL | No ionizable basic centers; solubility independent of pH. |

| Ethanol | > 100 mg/mL | High solubility due to lipophilic matching. |

| DMSO | > 200 mg/mL | Standard solvent for stock solutions. |

| Octanol/Water ( | LogP ~ 4.65 | Indicates high membrane permeability but high protein binding. |

Causality Note: The high LogP is driven by the "Cl" (+0.71) and "SMe" (+0.61) substituents. This suggests the compound will readily partition into lipid bilayers but requires surfactant-mediated vehicles (e.g., Tween 80) for aqueous formulation.

References

-

PubChem Compound Summary. 2'-Chloro-3-(3-methylphenyl)propiophenone (Analog).[1] National Center for Biotechnology Information. Link

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

-

Organic Syntheses. Oxidation of Sulfides to Sulfoxides and Sulfones. Org. Synth. 1980, 59,[1] 58. Link

-

ChemScene. Propiophenone Derivative Catalog Data. (Source for structural analog comparisons). Link

Functional Group Analysis and Chemical Profiling of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Executive Summary

The molecule 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (IUPAC: 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one) is a highly functionalized dihydrochalcone derivative. In drug discovery and materials science, molecules of this class serve as critical synthetic intermediates and pharmacophores. This technical guide provides a rigorous, first-principles framework for the spectroscopic and chemical analysis of its four primary structural domains: the ortho-chloroaryl ring, the propan-1-one (ketone) linker, the aliphatic ethylene bridge, and the ortho-thiomethylaryl ring.

By detailing the causality behind spectral shifts and designing self-validating chemical derivatization protocols, this whitepaper equips application scientists with the methodologies required to definitively characterize this complex molecule.

Structural Deconstruction & Pharmacophoric Relevance

To analyze a molecule effectively, one must first deconstruct its functional groups and understand how their spatial and electronic relationships dictate reactivity:

-

Aryl Chloride (Ring A) : The ortho-chloro substitution on the benzoyl ring is not merely a lipophilic appendage. The steric bulk of the chlorine atom forces the adjacent carbonyl group out of coplanarity with the aromatic ring. This steric twist reduces

-conjugation, altering both the electrophilicity of the ketone and its spectroscopic signature. -

Propan-1-one Linker : Unlike rigid chalcones (1,3-diaryl-2-propen-1-ones), the saturated ethylene bridge (-CH2-CH2-) provides conformational flexibility. The ketone acts as a primary hydrogen-bond acceptor, while the saturated bridge isolates the electronic systems of the two aromatic rings.

-

Thioether (Ring B) : The 2-methylthio group (-SCH3) is a soft nucleophile. In biological and environmental systems, thioethers are classic metabolic liabilities subject to rapid S-oxidation. Validating this functional group requires controlled oxidation protocols to map its conversion to sulfoxide and sulfone derivatives.

Analytical workflow for the structural and chemical validation of the target dihydrochalcone.

Spectroscopic Profiling (NMR & IR)

Spectroscopic analysis of dihydrochalcones relies on identifying the isolated spin systems and understanding the anisotropic effects induced by the functional groups .

Causality of Spectral Shifts

-

Nuclear Magnetic Resonance (NMR) : The

and -

Infrared Spectroscopy (IR) : In a fully planar, conjugated aryl ketone, the C=O stretch typically appears around 1680 cm

. However, the steric clash between the ortho-chloro group and the carbonyl oxygen forces a deviation from coplanarity. This loss of conjugation strengthens the C=O bond, shifting the stretching frequency to a higher wavenumber (~1695 cm

Table 1: Predicted Spectroscopic Assignments

| Functional Group | Analytical Technique | Expected Signal / Shift | Causal Explanation |

| Ketone (C=O) | FT-IR | ~1695 cm | Steric twisting by o-Cl reduces |

| Aliphatic Bridge (H- | ~3.20 ppm (Triplet, 2H) | Deshielding via inductive effect of the adjacent C=O group. | |

| Aliphatic Bridge (H- | ~2.90 ppm (Triplet, 2H) | Shielded relative to H- | |

| Thioether (-SCH | ~2.45 ppm (Singlet, 3H) | Characteristic resonance of an aryl-bound methyl sulfide. | |

| Aryl Chloride (C-Cl) | FT-IR | ~1050 cm | Aryl-Cl stretching and ortho-disubstituted out-of-plane bending. |

Chemical Reactivity & Derivatization Protocols

To build a self-validating analytical system, spectroscopic data must be corroborated by targeted chemical derivatization.

Protocol 3.1: Chemoselective Oxidation of the Thioether

Objective: Validate the thioether moiety by converting it to a sulfoxide without over-oxidizing to a sulfone .

Causality: Glacial acetic acid acts as both solvent and catalyst, reacting with H

-

Dissolve 1.0 mmol of this compound in 5.0 mL of glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add exactly 1.0 mmol of 30% aqueous H

O -

Remove the ice bath and stir at room temperature for 2 hours.

-

Quench the reaction by adding 10 mL of saturated aqueous Na

SO -

Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO

until pH neutral, dry over anhydrous MgSO

Protocol 3.2: Carbonyl Validation via 2,4-DNPH Derivatization

Objective: Confirm the presence of the intact propan-1-one ketone via condensation with 2,4-dinitrophenylhydrazine (Brady's Reagent) .

Causality: The acid catalyst (H

-

Prepare Brady's reagent by dissolving 0.5 g of 2,4-DNPH in 2.5 mL of concentrated H

SO -

Dissolve 0.5 mmol of the target propiophenone in 2 mL of ethanol.

-

Add 3 mL of Brady's reagent dropwise to the analyte solution.

-

Stir vigorously for 15 minutes. An immediate phase change (precipitation of a yellow/orange solid) indicates a positive result.

-

Filter the precipitate via vacuum filtration, wash with cold ethanol, and dry for subsequent LC-MS analysis.

Reactivity map detailing chemoselective thioether oxidation and carbonyl derivatization pathways.

Chromatographic Validation (HPLC-UV)

To monitor the kinetics of the thioether oxidation (Protocol 3.1) and assess the purity of the synthesized derivatives, a robust reverse-phase HPLC method is required.

Method Design & Causality:

-

Stationary Phase: C18 (Octadecylsilane) column.

-

Mobile Phase: Gradient elution using Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic acid (TFA).

-

Causality of the Gradient: The parent molecule is highly lipophilic due to the diaryl system and the thioether group, requiring a high percentage of organic modifier (Acetonitrile) to elute. Conversely, the sulfoxide derivative generated in Protocol 3.1 is significantly more polar. A gradient starting at 30% B and ramping to 90% B over 15 minutes ensures that the polar sulfoxide is retained long enough to resolve from the solvent front, while the lipophilic starting material is eluted efficiently without peak broadening.

-

Causality of TFA: TFA acts as an ion-pairing agent and suppresses the ionization of any trace silanols on the C18 silica support, preventing peak tailing and ensuring sharp, quantifiable Gaussian peaks.

References

-

Qin, X., Xing, Y. F., Zhou, Z., & Yao, Y. (2015). "Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines." Molecules, 20(12), 21193-21203.[Link]

-

Zhao, J., et al. (2026). "Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations." The Journal of Organic Chemistry.[Link]

-

United States Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods.[Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Rationale

Introduction & Mechanistic Rationale

The synthesis of highly functionalized diarylpropanones, such as 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , presents unique chemoselectivity challenges. This scaffold contains two potentially reactive functional groups that complicate standard reduction protocols: an ortho-chloro substituent on the acetophenone ring and an ortho-thiomethyl (methylthio) ether on the distal phenyl ring.

A standard two-step approach is required:

-

Claisen-Schmidt Condensation: Formation of an intermediate chalcone (enone).

-

Chemoselective Conjugate Reduction: Reduction of the

-unsaturated double bond to yield the final propiophenone.

The Causality of Reagent Selection:

In the second step, standard heterogeneous catalytic hydrogenation (e.g.,

To bypass these failure modes, this protocol utilizes Stryker’s Reagent (hexameric triphenylphosphine copper(I) hydride,

Experimental Workflow

The following directed graph illustrates the synthetic pipeline, highlighting the intermediate isolation and the chemoselective reduction strategy.

Workflow for the two-step synthesis of this compound.

Step-by-Step Methodologies

Step 1: Synthesis of the Chalcone Intermediate

Target: 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one

Materials:

-

2'-Chloroacetophenone (1.0 equiv, 10.0 mmol)

-

2-(Methylthio)benzaldehyde (1.05 equiv, 10.5 mmol)

-

Sodium Hydroxide (10% w/v aqueous solution, 5.0 mL)

-

Absolute Ethanol (30 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloroacetophenone and 2-(methylthio)benzaldehyde in 30 mL of absolute ethanol.

-

Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Catalysis: Add the 10% aqueous NaOH solution dropwise over 10 minutes to prevent localized heating and minimize self-condensation (Cannizzaro or aldol side-reactions).

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours. The reaction progress should be monitored via TLC (Hexanes:EtOAc 8:2, UV visualization).

-

Isolation: Upon completion, a yellow precipitate (the chalcone) will typically form. Pour the mixture into 100 mL of ice water to maximize precipitation.

-

Purification: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold aqueous ethanol (50% v/v, 2 x 15 mL). Recrystallize from hot ethanol to yield the pure chalcone intermediate.

Step 2: Chemoselective Reduction to Propiophenone

Target: this compound

Materials:

-

Chalcone Intermediate (1.0 equiv, 5.0 mmol)

-

Stryker’s Reagent (

) (0.05 equiv, 0.25 mmol - Note: provides 0.3 equiv of active CuH) -

Polymethylhydrosiloxane (PMHS) (3.0 equiv, 15.0 mmol)

-

Anhydrous Toluene (25 mL)

-

Argon or Nitrogen gas

Procedure:

-

Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and purge with Argon. This step is critical as Stryker's reagent is sensitive to atmospheric oxygen.

-

Reagent Loading: Add the chalcone intermediate and Stryker’s reagent to the flask. Add 25 mL of anhydrous, degassed toluene.

-

Reduction: Inject PMHS slowly via syringe. PMHS acts as a stoichiometric, inexpensive terminal reductant that continuously regenerates the active copper hydride species in situ, allowing Stryker's reagent to be used catalytically [2].

-

Reaction: Stir the mixture at room temperature for 12–16 hours under Argon. Monitor via TLC until the bright yellow color of the chalcone dissipates and the starting material is consumed.

-

Quenching: Quench the reaction by carefully adding 10 mL of a saturated aqueous ammonium chloride (

) solution. Stir for 30 minutes to break up the siloxane polymers. -

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the target propiophenone as a viscous oil or low-melting solid.

Quantitative Data & Parameter Optimization

The following table summarizes the optimized reaction parameters and expected yields based on the stoichiometric ratios and chemoselective pathways described above.

| Reaction Step | Primary Reactants | Catalyst / Reagent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Condensation | 2'-Chloroacetophenone + 2-(Methylthio)benzaldehyde | 10% aq. NaOH | 0 → 25 | 4 – 6 | 82 – 88% |

| 2. Reduction | Chalcone Intermediate | 25 | 12 – 16 | 75 – 82% |

Data Note: Yields for Step 2 are highly dependent on the rigorous exclusion of oxygen during the catalytic copper cycle.

References

-

Title: Organic Syntheses: Benzalacetophenone Source: Organic Syntheses, Coll. Vol. 1, p.78 (1941); Vol. 9, p.16 (1929). URL: [Link] (Cited for the foundational methodology and stoichiometric ratios of base-catalyzed Claisen-Schmidt condensations).

-

Title: Catalytic methodology for the chemoselective conjugate reduction of alpha,beta-unsaturated ketones, esters, and amides Source: Journal of the American Chemical Society, 1988, 110 (9), 2987–2989. (Mahoney, W. S.; Brestensky, D. M.; Stryker, J. M.) URL: [Link] (Cited for the mechanistic rationale and protocol validation of chemoselective conjugate reduction in the presence of sensitive functional groups).

Application Note: Chemoselective Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Introduction & Synthetic Rationale

Diarylpropanones, such as 2'-chloro-3-(2-thiomethylphenyl)propiophenone, are highly valued scaffolds in medicinal chemistry, often serving as precursors to diarylpropylamines and targeted kinase inhibitors. The synthesis of this specific molecule presents a unique mechanistic challenge due to the presence of a thioether (methylthio) group on the aromatic ring.

The standard synthetic route involves a two-step process:

-

Claisen-Schmidt Condensation: Aldol condensation of 2'-chloroacetophenone and 2-(methylthio)benzaldehyde to yield an

-unsaturated ketone (chalcone). -

Conjugate Reduction: Selective 1,4-reduction of the enone to the saturated propiophenone.

The Catalyst Poisoning Challenge: Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) typically fails or requires uneconomical catalyst loadings when applied to thioether-containing substrates. Sulfur species strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reduction[1]. To overcome this, synthetic chemists must employ highly chemoselective reagents that tolerate sulfur while selectively reducing the alkene over the carbonyl group.

Mechanistic Pathways & Catalyst Selection

Step 1: Base-Catalyzed Aldol Condensation

The synthesis begins with the deprotonation of 2'-chloroacetophenone by sodium hydroxide, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of 2-(methylthio)benzaldehyde. Subsequent E1cB dehydration is driven by the extended conjugation of the resulting chalcone, yielding the thermodynamically stable trans-isomer.

Step 2: Overcoming Sulfur Poisoning in Conjugate Reduction

To bypass the sulfur poisoning inherent to standard Pd/C, two advanced catalytic strategies are highly effective:

Strategy A: Copper(I) Hydride (Stryker's Reagent)

Stryker's reagent, a hexameric copper(I) hydride cluster [(PPh3)CuH]6, is a premier reagent for the chemoselective conjugate reduction of

Strategy B: In Situ Sulfidation of Pd/C Recent advancements have shown that intentionally pre-poisoning Pd/C with a specific additive, such as diphenyl sulfide, modulates the catalyst's reactivity. This "sulfidation" suppresses the reduction of the carbonyl and prevents the substrate's thioether from irreversibly deactivating the metal, allowing for continuous chemoselective conjugate reduction[1].

Synthetic workflow for this compound.

Quantitative Data: Catalyst Comparison

Table 1 summarizes the performance of various reduction methodologies when applied to thioether-containing chalcones, highlighting the necessity of specialized reagents.

| Reduction Method | Catalyst/Reagent | Hydride Source | Chemoselectivity (1,4 vs 1,2) | Sulfur Tolerance | Typical Yield |

| Standard Hydrogenation | 10% Pd/C | H2 gas | Poor (Over-reduction) | Very Low (Poisoned) | < 20% |

| Sulfided Hydrogenation | Pd/C + Diphenyl sulfide | H2 gas | Excellent | High | 85-95%[1] |

| Copper Hydride | Stryker's Reagent [(PPh3)CuH]6 | PMHS (Silane) | Excellent | Very High | 90-98%[3] |

| Transfer Hydrogenation | Ru(II) / TsDPEN | Formic Acid / TEA | Moderate | Moderate | 70-80% |

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Objective: Synthesize 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one.

-

Preparation: In a 250 mL round-bottom flask, dissolve 2'-chloroacetophenone (10.0 mmol) and 2-(methylthio)benzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.

-

Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of an aqueous NaOH solution (20% w/v) dropwise over 15 minutes with vigorous magnetic stirring. Causality: Slow addition prevents rapid exothermic polymerization of the aldehyde.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of starting materials via TLC (Hexanes:EtOAc, 4:1).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Neutralize with 1M HCl until the pH reaches ~7. Causality: Neutralization prevents base-catalyzed retro-aldol degradation during isolation.

-

Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (10 mL).

-

Purification: Recrystallize from hot ethanol to yield the pure trans-chalcone intermediate.

Protocol B: Chemoselective Conjugate Reduction using Stryker's Reagent

Objective: Reduce the chalcone to this compound without sulfur poisoning.

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Causality: Copper(I) hydrides are highly sensitive to oxidation and will rapidly degrade to inactive Cu(II) species in air[2].

-

Reagent Loading: Add the chalcone intermediate (5.0 mmol) and Stryker's reagent [(PPh3)CuH]6 (0.05 mmol, 1 mol% cluster / 6 mol% Cu) to the flask.

-

Solvent Addition: Inject 25 mL of anhydrous toluene via syringe. Stir to dissolve the substrate and catalyst.

-

Hydride Addition: Slowly inject polymethylhydrosiloxane (PMHS) (15.0 mmol, 3.0 equiv) via syringe. The solution will typically transition from red/brown to a lighter hue as the catalytic cycle initiates.

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC until the UV-active chalcone spot is completely consumed.

-

Quenching & Workup: Carefully quench the reaction by adding 10 mL of a 2M NaOH solution to hydrolyze the silyl enol ether intermediate. Stir vigorously for 2 hours. Causality: The basic workup is strictly required to cleave the robust Si-O bond formed during the transmetalation step.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the target propiophenone as a colorless to pale yellow oil/solid.

Catalytic cycle of Stryker's Reagent for chemoselective conjugate reduction.

References

-

Silanes as Reducing Agents & Stryker's Reagent Overview. MSU Chemistry Virtual Text.[Link]

-

Lipshutz, B. H., Baker, B. A., & Bošković, Ž. V. (2008). (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions. Organic Letters, 10(2), 289-292.[Link]

-

Moore, J. C., Howie, R. A., Bourne, S. L., Jenkins, G. N., Licence, P., Poliakoff, M., & George, M. W. (2019). In Situ Sulfidation of Pd/C: A Straightforward Method for Chemoselective Conjugate Reduction by Continuous Hydrogenation. ACS Sustainable Chemistry & Engineering, 7(19), 16814–16819.[Link]

Sources

Scalable Manufacturing Process for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Strategic Overview & Mechanistic Rationale

The molecule 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-16-0)[1] is a highly functionalized API building block. It is characterized by an ortho-chloro aryl ketone, an ortho-thiomethyl aryl group, and a saturated three-carbon linker. Synthesizing this molecule at scale presents a distinct chemoselectivity challenge: generating the saturated C3 linker without triggering hydrodehalogenation of the aryl chloride or poisoning the reduction catalyst with the thioether moiety.

The Causality of the Synthetic Route

Direct alkylation strategies often suffer from poor regioselectivity and over-alkylation. Therefore, a two-step sequence comprising a Claisen-Schmidt Condensation followed by a Chemoselective 1,4-Reduction is the most robust approach.

-

Step 1: Aldol Condensation: Reacting 2'-chloroacetophenone with 2-(methylthio)benzaldehyde under aqueous basic conditions yields an

-unsaturated ketone (chalcone). The use of an ethanol/water solvent system is deliberate; it fully dissolves the starting materials but acts as an anti-solvent for the resulting chalcone. This drives the reaction to completion via Le Chatelier's principle and allows for isolation by simple filtration, bypassing energy-intensive solvent evaporation. -

Step 2: Chemoselective Reduction: Standard catalytic hydrogenation (

over

Process Workflow Visualization

Process workflow for the scalable synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Intermediate Chalcone

(E)-1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one

Self-Validating System: The reaction is self-validating through phase change. As the condensation proceeds, the highly conjugated, non-polar chalcone exceeds its solubility limit in the EtOH/Water matrix, precipitating as a bright yellow solid. The cessation of precipitate formation visually indicates reaction plateau.

Protocol:

-

Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

-

Charge: Add 2'-chloroacetophenone (1.0 kg, 6.47 mol, 1.0 eq) and 2-(methylthio)benzaldehyde (1.03 kg, 6.79 mol, 1.05 eq) to the reactor.

-

Solvation: Add Ethanol (5.0 L, 5 Vol) and agitate at 150 rpm until a homogeneous solution is achieved. Cool the jacket to 10°C.

-

Base Addition: Prepare a 10% w/v aqueous NaOH solution (3.1 L, 1.2 eq). Add this dropwise over 1.5 hours. Causality: Slow addition prevents localized heating and suppresses the competing Cannizzaro reaction of the aldehyde.

-

Reaction: Warm the reactor to 20-25°C and stir for 4 hours. A thick yellow slurry will form.

-

In-Process Control (IPC): Sample the slurry, dissolve in MeCN, and analyze via HPLC (254 nm). Proceed when 2'-chloroacetophenone is < 2.0% Area.

-

Workup: Add chilled Deionized Water (5.0 L, 5 Vol) to force complete precipitation. Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOH/Water (1:1, 2.0 L).

-

Drying: Dry the yellow solid in a vacuum oven at 45°C until moisture is < 0.5%.

Step 2: Chemoselective 1,4-Reduction

This compound

Self-Validating System: The starting chalcone is intensely yellow due to the extended

Protocol:

-

Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a strict Nitrogen sweep. Causality: Sodium dithionite degrades rapidly via oxidation in the presence of atmospheric

. Anaerobic conditions are critical. -

Organic Phase Charge: Add the Chalcone intermediate (1.5 kg, ~5.2 mol, 1.0 eq), Toluene (12.0 L, 8 Vol), and Tetrabutylammonium bromide (TBAB) (84 g, 0.05 eq). Causality: TBAB acts as the phase-transfer catalyst, shuttling the water-soluble dithionite anion into the toluene phase where the chalcone resides. Without TBAB, the reaction stalls at <5% conversion.

-

Aqueous Phase Charge: In a separate vessel, dissolve Sodium Dithionite (

, 85% technical grade, 3.2 kg, ~3.5 eq) and Sodium Bicarbonate ( -

Reaction: Transfer the aqueous solution to the reactor. Heat the biphasic mixture to 80-85°C under vigorous stirring (minimum 300 rpm to ensure maximum interfacial area). Stir for 6 hours.

-

IPC: Analyze the organic phase via HPLC. The UV chromophore will shift from ~310 nm (enone) to ~250 nm (saturated ketone). Proceed when chalcone is < 1.0% Area.

-

Workup: Cool the reactor to 25°C. Stop agitation and allow phases to separate for 30 minutes. Decant the aqueous layer. Wash the organic layer with water (5.0 L) and brine (5.0 L).

-

Isolation: Concentrate the toluene layer under reduced pressure to ~3.0 L (2 Vol). Add absolute Ethanol (9.0 L, 6 Vol) and cool to 0°C to crystallize the target compound. Filter, wash with cold Ethanol, and dry in vacuo at 40°C.

Quantitative Data & Scalability Metrics

The process has been successfully scaled from bench to pilot plant. The use of phase-transfer catalyzed dithionite reduction scales linearly without the mass-transfer limitations typically associated with pressurized hydrogen gas in catalytic hydrogenations.

Table 1: Scalability and Process Metrics

| Scale | Yield (%) | HPLC Purity (Area %) | E-Factor | Volume Yield ( kg/L ) |

| 100 g | 92.5 | >99.1 | 12.4 | 0.08 |

| 1.0 kg | 93.1 | >99.4 | 10.8 | 0.11 |

| 10.0 kg | 91.8 | >99.5 | 9.5 | 0.14 |

Note: E-Factor (kg waste / kg product) improves at larger scales due to optimized solvent recovery during the toluene concentration step.

References

Sources

Application Note: Solvent Selection and Extraction Protocols for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Introduction & Structural Profiling

The isolation and purification of complex pharmaceutical intermediates require a rigorous, mechanistically driven approach to solvent selection. The target molecule, 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , presents a unique triad of chemical vulnerabilities that complicate standard liquid-liquid extraction (LLE) workflows:

-

A Thioether Moiety (-SCH₃): Highly susceptible to electron-transfer oxidation.

-

A Propiophenone Core: A ketone with acidic

-protons prone to base-catalyzed enolization. -

A Diaryl Chloride Backbone: Conferring extreme lipophilicity (estimated logP > 4.0), which dictates specific thermodynamic solubility requirements.

This application note provides a comprehensive guide to selecting the optimal extraction solvent for this molecule, balancing chemical stability, thermodynamic solubility, and modern green chemistry mandates.

Mechanistic Causality in Solvent Selection

The Thioether Vulnerability: Mitigating Oxidative Degradation

The primary mode of degradation for this compound during extraction is the oxidation of the thioether group. Sulfides and thioethers are highly susceptible to electron transfer oxidation, rapidly degrading into sulfoxides (M+16) or sulfones (M+32)[1]. This process is readily initiated by trace peroxides, which are notorious for accumulating in traditional ethereal solvents like tetrahydrofuran (THF) or diethyl ether[1]. Furthermore, trace transition metal ions present in the aqueous phase can catalyze this oxidative cleavage, acting synergistically with peroxides to generate free radicals[1][2].

Causality-Driven Rule: Solvents with high rates of auto-oxidation (e.g., Diethyl Ether, Diisopropyl Ether) must be strictly excluded from the workflow to preserve the integrity of the thioether.

Thermodynamic Alignment via Hansen Solubility Parameters (HSP)

To achieve high recovery yields without relying on toxic halogenated solvents, we must evaluate the thermodynamic affinity between the solvent and the solute. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (

Because the target molecule is dominated by two aromatic rings and a heavy chlorine atom, its solubility is governed by dispersion forces. The ideal extraction solvent must possess a high

Green Chemistry and Regulatory Compliance

Historically, dichloromethane (DCM) would be the default solvent for extracting highly lipophilic chlorinated ketones. However, the pharmaceutical industry is aggressively transitioning toward sustainable practices, driven by Life Cycle Assessment (LCA) metrics and stringent regulatory guidelines[4]. DCM is an ICH Q3C Class 2 solvent with significant toxicity and environmental impact[1]. Modern extraction protocols must prioritize Class 3 "Green" solvents—such as Ethyl Acetate (EtOAc) or Cyclopentyl Methyl Ether (CPME)—which offer lower toxicity, reduced volatile organic compound (VOC) emissions, and improved atom economy[4].

Quantitative Solvent Evaluation

The following table summarizes the evaluation of potential extraction solvents based on their HSP values, regulatory classification, and chemical compatibility with the target molecule.

| Solvent Candidate | ICH Q3C Class | Peroxide Formation Risk | HSP Dispersion ( | Suitability Justification |

| Dichloromethane (DCM) | Class 2 | None | 18.2 MPa | Rejected. High solvency, but fails modern green chemistry and LCA sustainability metrics. |

| Diethyl Ether | Class 3 | High | 14.5 MPa | Rejected. Rapid peroxide accumulation guarantees oxidative degradation of the thioether. |

| Ethyl Acetate (EtOAc) | Class 3 | None | 15.8 MPa | Optimal. Green solvent, excellent phase separation, zero peroxide risk, and strong dispersion forces. |

| Cyclopentyl Methyl Ether (CPME) | Class 3 | Low | 16.1 MPa | Optimal. A green ether alternative that resists peroxide formation and offers superior hydrophobicity. |

Process Visualization

Workflow for solvent selection and extraction of thioether-containing propiophenones.

Self-Validating Experimental Protocol

This step-by-step Liquid-Liquid Extraction (LLE) methodology is designed to isolate the target compound while systematically preventing thioether oxidation and ketone enolization.

Prerequisites & Quality Control:

-

Solvent Preparation: Use HPLC-grade Ethyl Acetate (EtOAc) or CPME. Prior to use, sparge the solvent with inert gas (N₂ or Argon) for 15 minutes to displace dissolved oxygen.

-

Peroxide Validation: If utilizing CPME, validate the absence of peroxides using KI-starch indicator strips prior to extraction. The strip must remain uncolored.

Step-by-Step Methodology:

-

Reaction Quenching (pH Control): To the crude aqueous reaction mixture, slowly add a saturated aqueous solution of Ammonium Chloride (

).-

Causality:

acts as a mild buffer, bringing the aqueous phase to a near-neutral pH (~pH 6-7). This prevents the base-catalyzed enolization of the propiophenone core and subsequent aldol condensation side-reactions.

-

-

Solvent Addition: Add the degassed extraction solvent (EtOAc or CPME) to the aqueous mixture in a 1:1 volumetric ratio.

-

Phase Mixing: Agitate the biphasic mixture vigorously for 5 minutes under an inert atmosphere. Allow the layers to separate completely.

-

Note: EtOAc and CPME have excellent density differentials compared to water, ensuring rapid and clean phase separation.

-

-

Aqueous Washing: Isolate the organic layer and wash it sequentially with:

-

1x volume of distilled water (to remove residual inorganic salts).

-

1x volume of saturated aqueous

(brine) (to pre-dry the organic layer by altering the osmotic pressure).

-

-

In-Process Validation (LC-MS/TLC): Before drying, sample 10

L of the organic layer. Analyze via LC-MS to confirm the presence of the target mass and the strict absence of the M+16 sulfoxide peak. -

Drying: Add anhydrous Sodium Sulfate (

) to the organic phase. Swirl until the drying agent is free-flowing. Filter the suspension to remove the hydrated salts. -

Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain the water bath temperature strictly below 40°C.

-

Causality: Elevated temperatures in the presence of trace oxygen can supply the activation energy required for auto-oxidation of the thioether.

-

References

- SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing Source: RSC Publishing

- A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Advancements in Green Chemistry Source: IJARST

- Identification of Pharmaceutical Impurities Source: USPTO

- Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands.

- Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separ

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents | MDPI [mdpi.com]

- 3. Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separation: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarst.in [ijarst.in]

Application Notes & Protocols: Green Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone

Abstract

These application notes provide a comprehensive guide to green and sustainable synthetic methodologies for producing 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, a key intermediate for pharmaceutical research and development. By prioritizing the principles of green chemistry, we present two primary strategic approaches that mitigate the environmental impact associated with traditional synthetic routes like the Friedel-Crafts acylation, which often relies on stoichiometric, moisture-sensitive Lewis acids and hazardous solvents. The protocols detailed herein leverage alternative catalytic systems, greener solvents, and energy-efficient techniques to enhance safety, reduce waste, and improve overall process efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their synthetic workflows.

Introduction

Propiophenone and its substituted derivatives are fundamental structural motifs in a wide array of biologically active molecules and pharmaceutical agents.[1] The target molecule, this compound, possesses the characteristic propiophenone core with dual halogen and sulfur-containing functionalities, suggesting its potential as a versatile intermediate for further chemical elaboration in drug discovery programs.

Traditionally, the synthesis of such aryl ketones is dominated by the Friedel-Crafts acylation, a reaction notorious for its poor atom economy and significant waste generation.[2][3] The classical approach often requires more than stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which form stable complexes with the product ketone.[2] The subsequent hydrolytic workup generates large volumes of acidic and metallic waste streams. Furthermore, the use of volatile and often chlorinated organic solvents contributes to environmental pollution.

In alignment with the growing imperative for sustainable chemical manufacturing, this document outlines two greener synthetic pathways to this compound. These routes are designed to be self-validating by incorporating principles of green chemistry, such as the use of catalytic instead of stoichiometric reagents, employment of environmentally benign solvents or solvent-free conditions, and reduction of energy consumption.[4][5]

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals two logical and strategic bond disconnections, leading to two distinct green synthetic plans.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Greener Friedel-Crafts Acylation. This approach involves the acylation of chlorobenzene with an activated form of 3-(2-thiomethylphenyl)propanoic acid. Our focus will be on replacing traditional Lewis acids with heterogeneous catalysts or employing solvent-free conditions.

-

Strategy B: Green Claisen-Schmidt Condensation followed by Catalytic Reduction. This two-step sequence first constructs an α,β-unsaturated ketone (a chalcone) from 2'-chloroacetophenone and 2-thiomethylbenzaldehyde, which is subsequently reduced to the target propiophenone. This route avoids the challenges of acylating a deactivated aromatic ring.

Part 1: Greener Friedel-Crafts Acylation Approaches (Strategy A)

The direct acylation of chlorobenzene, a deactivated aromatic ring, is challenging.[6][7] However, recent advancements in catalysis offer viable green alternatives to the classical AlCl₃-mediated reaction.

Core Concept: Overcoming the Limitations of Traditional Friedel-Crafts

The primary green objectives for modifying the Friedel-Crafts acylation are:

-

Catalyst Replacement: Moving from stoichiometric, moisture-sensitive Lewis acids (e.g., AlCl₃) to recyclable, solid acid catalysts (e.g., zeolites) or low-loading, more benign metal salts (e.g., FeCl₃, metal triflates).[2][3]

-

Solvent Minimization: Shifting from hazardous chlorinated solvents to greener alternatives like ionic liquids or, ideally, implementing solvent-free reaction conditions.[8][9]

-

Waste Reduction: Using the carboxylic acid directly as the acylating agent, which produces water as the only byproduct, thus avoiding the formation of hydrogen chloride from acyl chlorides.[10]

Protocol 1: Zeolite-Catalyzed Acylation with Propanoic Acid Derivative

Zeolites are crystalline aluminosilicates with a microporous structure, acting as solid Brønsted acids. They are reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, which greatly simplifies the workup procedure.[11][12]

Caption: Workflow for zeolite-catalyzed Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Catalyst Activation: Activate H-Beta or H-Y zeolite catalyst by heating at 400-500°C for 2-4 hours under a stream of dry air or nitrogen to remove adsorbed water. Cool to room temperature in a desiccator.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite (e.g., 0.5 g per 10 mmol of limiting reagent), 3-(2-thiomethylphenyl)propanoic acid (1.0 eq), and an excess of chlorobenzene (which acts as both reactant and solvent).

-

Reaction Execution: Heat the mixture to reflux (approx. 132°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Catalyst Recovery: After cooling to room temperature, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and reactivated for future use.

-

Workup: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free, Microwave-Assisted Acylation

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, which is highly desirable from a green chemistry perspective.[4][10][13] Inexpensive and non-toxic zinc powder can serve as an effective catalyst for this transformation.[4][13]

Step-by-Step Methodology:

-

Precursor Synthesis: Convert 3-(2-thiomethylphenyl)propanoic acid to the corresponding acyl chloride using a green chlorinating agent like thionyl chloride, ensuring to neutralize any HCl gas produced.

-

Reaction Setup: In a dedicated microwave reactor vessel, combine 3-(2-thiomethylphenyl)propionyl chloride (1.0 eq), chlorobenzene (1.5-2.0 eq), and zinc powder (1.0 eq).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation (e.g., 100-300 W) for 10-30 minutes. The temperature should be monitored and controlled.

-

Workup: After cooling, add ethyl acetate to the reaction mixture and filter to remove the zinc catalyst. The zinc can be washed with dilute HCl and then water, dried, and reused.[13]

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Comparison of Friedel-Crafts Catalytic Systems

| Catalyst System | Acylating Agent | Solvent | Conditions | Yield | Green Chemistry Advantages |

| AlCl₃ (Stoichiometric) | Acyl Chloride | Dichloromethane | 0°C to RT | Good-High | (Baseline - Not Green) |

| Zeolite (H-Beta/H-Y) | Carboxylic Acid | Chlorobenzene (excess) | 130-160°C, 12-24h | Moderate | Reusable catalyst, avoids acyl chloride, water is byproduct.[11][14] |

| FeCl₃ (5 mol%) | Acyl Chloride | Propylene Carbonate | 80-100°C, 4-8h | Good | Low catalyst loading, biodegradable solvent.[3] |

| Cu(OTf)₂ (10 mol%) | Acyl Chloride | Ionic Liquid [bmim][BF₄] | RT, 1-3h | High | Recyclable solvent/catalyst system, mild conditions. |

| Zn powder | Acyl Chloride | Solvent-Free | Microwave, 10-30 min | High | Solvent-free, rapid, reusable and inexpensive catalyst.[4][13] |

Part 2: Green Claisen-Schmidt Condensation & Catalytic Hydrogenation (Strategy B)

This two-step route circumvents the direct acylation of a deactivated ring. It involves the base-catalyzed condensation of an acetophenone with an aldehyde to form a chalcone, followed by the selective reduction of the carbon-carbon double bond.

Core Concept: An Alternative Pathway with Green Advantages

-

Step 1: Claisen-Schmidt Condensation. This reaction can be performed under very green conditions, such as grinding the reactants together in a mortar and pestle with a catalytic amount of solid base, eliminating the need for a solvent.[15] Ultrasound irradiation is another energy-efficient method to promote this reaction.[1]

-

Step 2: Selective Reduction. The resulting chalcone's C=C double bond can be selectively reduced without affecting the carbonyl group. Catalytic transfer hydrogenation (CTH) is a particularly green method, as it uses a safe hydrogen donor like ammonium formate instead of pressurized hydrogen gas and can be accelerated by microwave heating.[16]

Caption: Workflow for the two-step chalcone synthesis and reduction.

Protocol 3: Solvent-Free Claisen-Schmidt Condensation

Step-by-Step Methodology:

-

Reactant Preparation: In a porcelain mortar, combine 2'-chloroacetophenone (1.0 eq), 2-thiomethylbenzaldehyde (1.0 eq), and powdered sodium hydroxide (NaOH, 0.2 eq).

-

Grinding: Grind the mixture vigorously with a pestle for 5-20 minutes. The mixture will likely become a paste and may solidify as the reaction proceeds.[15]

-

Workup: Monitor the reaction to completion using TLC. Once complete, add 20 mL of cold water to the mortar and break up the solid mass.

-

Isolation: Transfer the suspension to a beaker and carefully neutralize by adding 10% aqueous HCl until the pH is ~7.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield the crude chalcone intermediate, which can often be used in the next step without further purification.

Protocol 4: Microwave-Assisted Catalytic Transfer Hydrogenation

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reactor vessel, dissolve the crude chalcone from the previous step (1.0 eq) in ethanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%) and ammonium formate (3-5 eq).[16]

-

Microwave Irradiation: Seal the vessel and heat with stirring in a microwave reactor to 60-80°C for 15-30 minutes.

-

Catalyst Removal: After cooling, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Conclusion

The synthesis of this compound can be achieved through multiple pathways that adhere to the principles of green chemistry. By moving away from traditional Friedel-Crafts conditions, researchers can significantly reduce waste, avoid hazardous materials, and improve process efficiency. The zeolite-catalyzed and solvent-free microwave-assisted acylation methods offer direct routes, although they may require optimization for the deactivated chlorobenzene substrate. The two-step Claisen-Schmidt condensation followed by catalytic transfer hydrogenation presents a robust and high-yielding alternative that employs exceptionally green and mild conditions. The selection of the optimal route will depend on factors such as substrate availability, equipment, and desired scale, but both strategies provide a strong foundation for the sustainable production of this valuable chemical intermediate.

References

-

Adams, C. J., Earle, M. J., Roberts, G., & Seddon, K. R. (1998). Friedel-Crafts reactions in room temperature ionic liquids. Chemical Communications, (19), 2097-2098. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Applied Catalysis A: General. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. [Link]

-

Green Chemistry. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

-

Helvetica Chimica Acta. (2005). Solvent-Free Catalytic Friedel-Crafts Acylation of Aromatic Compounds with Carboxylic Acids by Using a Novel Heterogeneous Catalyst. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Organic Chemistry Portal. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. [Link]

-

American Chemical Society. (2023). Zeolite catalyzed Friedel-Crafts acylations. [Link]

-

ResearchGate. (2015). Zeolite catalyzed friedel-crafts reactions: A review. [Link]

-

MDPI. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]

-

Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

-

ResearchGate. (2025). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. [Link]

-

Taylor & Francis Online. (2006). A Rapid, Mild, Efficient, and Solvent‐Free Friedel‐Crafts Acylation of N‐Acetyltetrahydroharmine. [Link]

-

Shanghai Institute of Organic Chemistry. (2010). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]

-

Usiena Air. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]

-

RJPN. (2023). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. [Link]

-